4-chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid
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Overview
Description
4-chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a 1,3-dioxaindane core, substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2,5-difluorobenzoic acid with substituted 2-hydroxy acetophenones in the presence of phosphorus oxychloride (POCl₃) to afford the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine and fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate (K₃PO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, aiding in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 4-chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be determined by the specific structure-activity relationship (SAR) studies conducted during drug development .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: Shares a similar core structure but with different substituents.
4-chloro-2,5-difluorobenzoic acid: Another related compound with similar functional groups.
Uniqueness
4-chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is unique due to its specific combination of chlorine and fluorine atoms on the 1,3-dioxaindane core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2624131-49-1 |
---|---|
Molecular Formula |
C8H3ClF2O4 |
Molecular Weight |
236.6 |
Purity |
95 |
Origin of Product |
United States |
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